

# A Technical Guide to the Biological Functions and Physiological Effects of Kojibiose

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Kojibiose** (2-O-α-D-glucopyranosyl-D-glucose) is a rare, naturally occurring disaccharide found in small quantities in honey, sake, and beer.[1][2][3] Classified as a functional glucobiose, it is composed of two glucose units linked by an  $\alpha$ -1,2 glycosidic bond.[4][5] Unlike common dietary sugars such as sucrose and maltose, **kojibiose** exhibits unique physiological properties stemming from its resistance to digestion by human gastrointestinal enzymes.[6][7] This resistance allows it to reach the colon largely intact, where it can be metabolized by the gut microbiota, leading to a range of biological effects.[1][7] In recent years, advances in enzymatic synthesis have made **kojibiose** more accessible for research, fueling significant interest in its potential applications as a prebiotic, a low-calorie sweetener, and a modulator of metabolic and inflammatory processes.[8][9][10] This guide provides a comprehensive overview of the current scientific understanding of **kojibiose**, focusing on its metabolic fate, physiological functions, and the experimental methodologies used to elucidate these properties.

## **Metabolism and Digestibility**

The defining characteristic of **kojibiose** is its low digestibility in the upper gastrointestinal tract. The  $\alpha$ -1,2 glycosidic linkage is largely resistant to hydrolysis by human salivary and pancreatic  $\alpha$ -amylases and brush border enzymes like sucrase-isomaltase and maltase-glucoamylase.[6]



#### **Comparative In Vitro Digestion**

Studies using Caco-2 intestinal cell models demonstrate that **kojibiose** is digested at a significantly slower rate than maltose.[11] While maltose exposure leads to a pronounced increase in glucose concentration in the cellular environment, **kojibiose** exposure results in stable glucose levels over time, suggesting a delayed and intermediate rate of glucose release. [4][11] This slow digestion is a key factor in its reduced metabolic impact and lower glycemic effect compared to conventional sugars.[11][12]

#### **Bacterial Catabolism**

While resistant to human enzymes, **kojibiose** serves as a carbon source for specific gut bacteria.[1] The primary pathway for its metabolism in bacteria involves a two-step enzymatic process. First, **Kojibiose** Phosphorylase (KP), a glycoside hydrolase family 65 (GH65) enzyme, catalyzes the phosphorolysis of **kojibiose** into glucose and  $\beta$ -glucose-1-phosphate ( $\beta$ -G1P).[13][14][15] Subsequently,  $\beta$ -phosphoglucomutase ( $\beta$ -PGM) converts  $\beta$ -G1P into glucose-6-phosphate (G6P), which can then enter the glycolysis pathway for energy production.[13][14] This pathway has been identified in various bacteria, including hyperthermophilic archaea and E. coli.[13][14]



Click to download full resolution via product page

Caption: Bacterial catabolic pathway for **kojibiose**.

# Table 1: Kinetic Parameters of Kojibiose-Metabolizing Enzymes



| Enzyme                                | Organism                     | Substrate | K_m<br>(mM) | k_cat<br>(s <sup>-1</sup> ) | Catalytic<br>Efficiency<br>(k_cat/K_<br>m)<br>(M <sup>-1</sup> s <sup>-1</sup> ) | Referenc<br>e |
|---------------------------------------|------------------------------|-----------|-------------|-----------------------------|----------------------------------------------------------------------------------|---------------|
| Kojibiose<br>Phosphoryl<br>ase (PsKP) | Pyrococcu<br>s sp. ST04      | Kojibiose | 2.53 ± 0.21 | -                           | -                                                                                | [13]          |
| Kojibiose<br>Phosphoryl<br>ase (PsKP) | Pyrococcu<br>s sp. ST04      | Phosphate | 1.34 ± 0.04 | -                           | -                                                                                | [13]          |
| Kojibiose<br>Phosphoryl<br>ase (YcjT) | Escherichi<br>a coli K-12    | Kojibiose | 1.05        | 1.1                         | 1.12 x 10 <sup>3</sup>                                                           | [14]          |
| Kojibiose<br>Hydrolase<br>(MmGH)      | Meiotherm<br>us<br>mutuester | Kojibiose | 0.77 ± 0.01 | 9.9 ± 0.3                   | 1.3 x 10 <sup>4</sup>                                                            | [15]          |

#### **Prebiotic Effects and Modulation of Gut Microbiota**

As a poorly digested carbohydrate, **kojibiose** functions as a prebiotic, selectively promoting the growth and activity of beneficial gut microorganisms.[1][2][7]

#### Stimulation of Beneficial Bacteria

Single-culture studies and complex community incubations have shown that **kojibiose** can be utilized as a sole carbon source by several key gut genera, including Bifidobacterium, Lactobacillus, and Bacteroides.[1] In animal models, **kojibiose** feeding has been shown to increase the abundance of Bifidobacterium spp. and Bacteroides spp.[3] Furthermore,  $\alpha 1,2$ -linked disaccharides like **kojibiose** tend to be bifidogenic, stimulating the proliferation of these beneficial microbes.[16]

# **Production of Short-Chain Fatty Acids (SCFAs)**



Fermentation of **kojibiose** by the gut microbiota leads to the production of SCFAs, such as butyrate and propionate.[8][9][16] These metabolites are crucial for host health, serving as an energy source for colonocytes, modulating immune responses, and strengthening the gut barrier. **Kojibiose**-supplemented feed has been shown to result in significantly higher levels of butyrate and propionate in vivo.[16]



Click to download full resolution via product page

Caption: Logical relationship of kojibiose's prebiotic effect.

# **Systemic Physiological Effects**



Beyond the gut, the metabolic products of **kojibiose** and its influence on the microbiota exert systemic physiological effects, particularly on inflammation and metabolic homeostasis.

## **Hepatoprotective and Anti-inflammatory Effects**

**Kojibiose** has demonstrated significant potential in ameliorating metabolic and inflammatory stress in the liver. In a hyperglycaemic rat model where liver injury was induced by arachidic acid (ARa), daily supplementation with **kojibiose** mitigated the severity of hepatic alterations. [3][17]

#### Key findings include:

- Reduced Liver Inflammation: Kojibiose supplementation ameliorated the ARa-induced increase in the liver-to-body weight ratio and reduced the infiltration of intrahepatic macrophages by 11%.[3][17]
- Normalized Metabolic Markers: It normalized plasma levels of triglycerides (TAG) and N-acyl-phosphatidylethanolamine.[3][17]
- Modulation of Gene Expression: In animals fed kojibiose, the expression of Toll-like receptor 4 (TLR4), a key mediator of innate immune responses, was not elevated by ARa administration. Additionally, the expression of PPARα, a regulator of fatty acid metabolism, was significantly increased.[3]

# Table 2: Effects of Kojibiose on Metabolic and Inflammatory Parameters in ARa-Induced Hyperglycaemic Rats



|                                                                                                                                    |               |               | 4.0                             |           |
|------------------------------------------------------------------------------------------------------------------------------------|---------------|---------------|---------------------------------|-----------|
| Parameter                                                                                                                          | Control (STZ) | ARa Treatment | ARa +<br>Kojibiose<br>Treatment | Reference |
| Serum Glucose<br>(mg/dL)                                                                                                           | 245 ± 25      | 321 ± 21      | 309 ± 29                        | [3]       |
| Serum TAG<br>(mg/dL)                                                                                                               | 102 ± 11      | 255 ± 31      | 119 ± 18                        | [3]       |
| Liver/Body<br>Weight (%)                                                                                                           | 3.6 ± 0.2     | 4.3 ± 0.2     | 3.7 ± 0.2                       | [3]       |
| Intrahepatic<br>Macrophages<br>(%)                                                                                                 | 24.1 ± 1.8    | 35.2 ± 2.6    | 26.5 ± 2.1                      | [3]       |
| Data presented as mean ± SEM. STZ (streptozotocin) used to induce hyperglycemia; ARa (arachidic acid) used to induce liver injury. |               |               |                                 |           |

#### **Glucose Homeostasis**

Due to its slow digestion, **kojibiose** has a reduced impact on postprandial blood glucose levels compared to rapidly absorbed sugars.[11] This delayed glucose release suggests a lower glycemic index, which is a beneficial characteristic for managing blood sugar levels, particularly in the context of metabolic disorders like type 2 diabetes.[11][18] While direct clinical trials in humans are limited, in vitro models and animal studies consistently support this potential.[9][11]

# Other Biological Functions Low Cariogenicity



Dental caries are largely driven by the fermentation of dietary sugars by oral bacteria, such as Streptococcus mutans, which produces acid that demineralizes tooth enamel. **Kojibiose** is significantly less metabolizable by oral microbiota compared to sucrose and even trehalose. [19] Incubations with human salivary bacteria showed that while sucrose and trehalose caused a major shift toward cariogenic streptococcal communities, **kojibiose** maintained a microbial composition similar to the original inoculum.[16][19] This suggests **kojibiose** has low cariogenic properties and could be a tooth-friendly sugar substitute.[7][19]

#### α-Glucosidase Inhibition

**Kojibiose** has been identified as an inhibitor of  $\alpha$ -glucosidases.[1][20] Specifically, it can inhibit glucosidase I, an enzyme involved in the processing of N-linked glycoproteins by trimming terminal glucose residues.[18] This inhibitory action could have therapeutic implications, as  $\alpha$ -glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by delaying carbohydrate digestion.[18]

# Key Experimental Methodologies Protocol 1: In Vitro Digestion and Metabolism using Caco-2/HepG2 Co-Culture Model

- Objective: To assess the rate of disaccharide digestion by intestinal cells and the subsequent metabolic impact on liver cells.[12]
- Methodology:
  - Cell Culture: Human intestinal Caco-2 cells are seeded on permeable inserts in a transwell system and allowed to differentiate for 21 days to form a polarized monolayer with a functional brush border. Human hepatoma HepG2 cells are cultured in the basolateral compartment.
  - Exposure: Differentiated Caco-2 cells are exposed apically to various disaccharides (e.g.,
     14 mM kojibiose, maltose) in the culture medium.
  - Analysis:

### Foundational & Exploratory





- Digestion Rate: Aliquots are taken from the apical medium at various time points (e.g., 0, 2, 4, 24 hours) and analyzed for glucose concentration using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
   [11]
- Metabolic Activity: Cellular energy production in HepG2 cells is assessed using a resazurin conversion assay, which measures the metabolic reduction of resazurin to the fluorescent resorufin.[12]
- Fat Accumulation: Hepatic fat accumulation in HepG2 cells (in the presence of an oleic/palmitic acid mixture) is quantified using a fluorescent dye like AdipoRed.[12]





Click to download full resolution via product page

Caption: Workflow for in vitro digestion and metabolism studies.

# **Protocol 2: Hyperglycaemic Rat Model for Liver Injury**



- Objective: To evaluate the in vivo effects of kojibiose supplementation on metabolic and inflammatory parameters in a disease model.[3]
- Methodology:
  - Animal Model: Hyperglycemia is induced in young rats via a single intraperitoneal injection of streptozotocin (STZ).
  - Dietary Intervention: Animals are divided into groups and fed a standard diet. The treatment groups receive daily oral gavage of:
    - Arachidic acid (ARa) (e.g., 0.3 mg) to induce liver injury.
    - ARa (0.3 mg) plus Kojibiose (KJ) (e.g., 22 mg, ~0.5% w/w diet).
  - Study Duration: The feeding regimen is maintained for a period such as 20 days.
  - Sample Collection: At the end of the study, blood serum is collected for biochemical analysis. Livers are excised, weighed, and processed.
  - Analysis:
    - Serum Analysis: Glucose, total triglycerides, and cholesterol are measured using standard enzymatic kits.
    - Flow Cytometry: Intrahepatic immune cell populations (macrophages, T-cells) are isolated from liver tissue and quantified by flow cytometry using specific cell surface markers.
    - Gene Expression: RNA is extracted from liver tissue, and the expression of target genes (e.g., TLR4, PPARα) is quantified using real-time quantitative PCR (RT-qPCR).

# **Conclusion and Future Perspectives**

**Kojibiose** is a rare sugar with a compelling profile of biological and physiological activities. Its resistance to digestion, prebiotic properties, anti-inflammatory and hepatoprotective effects, and low cariogenicity position it as a promising functional food ingredient and a potential therapeutic agent. For researchers and drug development professionals, **kojibiose** and its



derivatives represent a fertile area for investigation. Future research should focus on large-scale human clinical trials to confirm the health benefits observed in preclinical models, particularly concerning glycemic control, management of non-alcoholic fatty liver disease (NAFLD), and modulation of the gut-liver axis. Furthermore, exploring the structure-function relationship of **kojibiose** analogues could lead to the development of novel carbohydrates with enhanced therapeutic properties.[21] The continued development of cost-effective, large-scale biotechnological production methods will be critical to unlocking the full commercial and therapeutic potential of this unique disaccharide.[8][9][22]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bacterial α-Diglucoside Metabolism: Perspectives and Potential for Biotechnology and Biomedicine PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kojibiose Wikipedia [en.wikipedia.org]
- 3. Kojibiose ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats |
   British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Epimerization and Decomposition of Kojibiose and Sophorose by Heat Treatment under Neutral pH Conditions PMC [pmc.ncbi.nlm.nih.gov]
- 7. techex.in [techex.in]
- 8. Biocatalytic Synthesis of the Rare Sugar Kojibiose: Process Scale-Up and Application Testing PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kojibiose, the sugar of the future | Focus on Belgium [focusonbelgium.be]
- 11. Rare Sugar Metabolism and Impact on Insulin Sensitivity along the Gut–Liver–Muscle Axis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 12. Metabolism and Health Effects of Rare Sugars in a CACO-2/HepG2 Coculture Model [mdpi.com]
- 13. Identification and Characterization of an Archaeal Kojibiose Catabolic Pathway in the Hyperthermophilic Pyrococcus sp. Strain ST04 PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Kojibiose Phosphorylase in Escherichia coli K-12 PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Kojibiose Hydrolase by Analysis of Specificity-Determining Correlated Positions in Glycoside Hydrolase Family 65 PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulatory effects of kojibiose and related disaccharides upon oral and gut microbial digestion [biblio.ugent.be]
- 17. Kojibiose ameliorates arachidic acid-induced metabolic alterations in hyperglycaemic rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WO2015036637A1 Method for the synthesis of kojibiose and the application thereof in the production of food and pharmaceutical compositions Google Patents [patents.google.com]
- 19. Oral Microbiota Display Profound Differential Metabolic Kinetics and Community Shifts upon Incubation with Sucrose, Trehalose, Kojibiose, and Xylitol PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kojibiose | 2140-29-6 | OK05039 | Biosynth [biosynth.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Biological Functions and Physiological Effects of Kojibiose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7824063#biological-functions-and-physiological-effects-of-kojibiose]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com